molecular formula C11H10O2 B2908626 1-(3-(Prop-2-ynyloxy)phenyl)ethanone CAS No. 34264-13-6

1-(3-(Prop-2-ynyloxy)phenyl)ethanone

Cat. No. B2908626
CAS RN: 34264-13-6
M. Wt: 174.199
InChI Key: LGOGUROFAUCLCK-UHFFFAOYSA-N
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Description

“1-(3-(Prop-2-ynyloxy)phenyl)ethanone” is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.1959 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . Another method involves the preparation of 1-(4-(prop-2-ynyloxy)phenyl)ethanone from p-hydroxy acetophenone .


Molecular Structure Analysis

In the molecular structure of “1-(3-(Prop-2-ynyloxy)phenyl)ethanone”, the prop-2-ynyloxy groups are nearly coplanar with the attached benzene ring . The C-O-C-C torsion angles are 1.2 (3) and 2.2 (3)°, respectively .


Physical And Chemical Properties Analysis

“1-(3-(Prop-2-ynyloxy)phenyl)ethanone” is a powder at room temperature . It has a molecular weight of 174.1959 .

properties

IUPAC Name

1-(3-prop-2-ynoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h1,4-6,8H,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOGUROFAUCLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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